molecular formula C15H9BrN4O B609199 4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile

4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile

Cat. No.: B609199
M. Wt: 341.16 g/mol
InChI Key: KMKZCMKOSAKVGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MNI 137 involves several steps, starting with the preparation of the benzodiazepine core. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of an appropriate precursor to form the benzodiazepine ring.

    Bromination: The introduction of a bromine atom at the desired position on the benzodiazepine ring.

    Pyridinecarbonitrile Addition: The final step involves the addition of the pyridinecarbonitrile moiety to complete the synthesis of MNI 137.

Industrial Production Methods

While specific industrial production methods for MNI 137 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MNI 137 primarily undergoes:

    Substitution Reactions: Due to the presence of the bromine atom, MNI 137 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzodiazepine core can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of MNI 137, while oxidation and reduction can modify the benzodiazepine core .

Scientific Research Applications

MNI 137 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

MNI 137 exerts its effects by binding to a specific site on group II metabotropic glutamate receptors, distinct from the orthosteric binding site. This binding alters the receptor’s conformation, preventing it from adopting an active state. As a result, MNI 137 effectively inhibits the receptor’s activity, reducing the downstream signaling pathways associated with glutamate-induced calcium mobilization .

Comparison with Similar Compounds

Similar Compounds

    VU0155041: Another negative allosteric modulator of group II metabotropic glutamate receptors.

    BINA: A positive allosteric modulator of the same receptors.

    LY487379: A selective positive allosteric modulator of group II metabotropic glutamate receptors.

Uniqueness of MNI 137

MNI 137 is unique due to its high selectivity and potency as a negative allosteric modulator of group II metabotropic glutamate receptors. Unlike other modulators, MNI 137 does not exhibit activity at other metabotropic glutamate receptor subtypes, making it a valuable tool for studying the specific roles of group II receptors .

Properties

IUPAC Name

4-(8-bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O/c16-10-1-2-12-14(6-10)20-15(21)7-13(19-12)9-3-4-18-11(5-9)8-17/h1-6H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZCMKOSAKVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Br)NC1=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 2
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 3
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 4
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 5
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 6
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile

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